molecular formula C14H18N4O2S B10967822 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10967822
M. Wt: 306.39 g/mol
InChI Key: HBIPJGHVUIREDX-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienyl group, a pyrazole ring, and multiple methyl and aminocarbonyl groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thienyl group and subsequent functionalization with aminocarbonyl and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the compound’s application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thienyl-containing molecules. Examples are:

  • N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]NICOTINAMIDE
  • N-[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2S/c1-6-9(4)21-14(10(6)12(15)19)16-13(20)11-7(2)17-18(5)8(11)3/h1-5H3,(H2,15,19)(H,16,20)

InChI Key

HBIPJGHVUIREDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(N(N=C2C)C)C)C

Origin of Product

United States

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